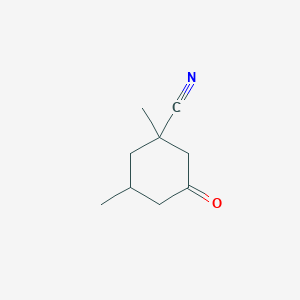
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexane, characterized by the presence of a nitrile group (–CN) and a ketone group (–C=O) on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can also undergo various chemical transformations, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: A simpler derivative with only a nitrile group.
Cyclohexanone: Contains only a ketone group without the nitrile functionality.
Cyclohexyl cyanide: Another nitrile derivative of cyclohexane.
Uniqueness
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is unique due to the presence of both nitrile and ketone groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
7143-12-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,3-dimethyl-5-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(11)5-9(2,4-7)6-10/h7H,3-5H2,1-2H3 |
InChI Key |
OQNCPTDMDHJIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















